4-Methoxy-1-naphthol

Overview

Description

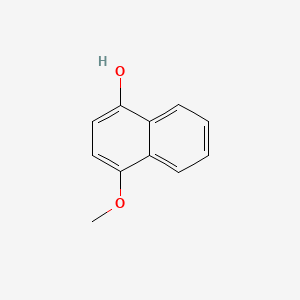

4-Methoxy-1-naphthol (4M1N, C₁₁H₁₀O₂; molecular weight 174.2 g/mol) is a methoxy-substituted naphthol derivative with a hydroxyl group at position 1 and a methoxy group at position 4 of the naphthalene ring. It is a crystalline solid (melting point: 126–129°C) soluble in organic solvents like ethanol and acetone but insoluble in water . Key applications include:

- Enzymatic Substrate: Used in peroxidase and CYP152A1-catalyzed oxidation reactions to produce Russig’s blue, a chromogenic product .

- Antibacterial Agent: Known as walrycin A, it inhibits the WalR response regulator in Gram-positive bacteria .

- Organic Synthesis: A precursor for chromenes, naphtho[1,2-b]pyrazoles, and nonlinear optical (NLO) materials .

Preparation Methods

Alkylation of 1,4-Dihydroxynaphthalene with Iodomethane

Reaction Overview

The alkylation of 1,4-dihydroxynaphthalene (CAS 571-60-8) with iodomethane (CAS 74-88-4) in the presence of potassium carbonate (K₂CO₃) is a classical method for synthesizing 4-methoxy-1-naphthol . This reaction proceeds via nucleophilic substitution, where the hydroxyl group at the 4-position of 1,4-dihydroxynaphthalene is selectively methylated.

Reaction Conditions

-

Solvent : Acetone

-

Base : Potassium carbonate (31 g per 18 g of 1,4-dihydroxynaphthalene)

-

Temperature : Ambient (20°C)

-

Time : 24 hours

Procedure

-

Dissolve 18 g of 1,4-dihydroxynaphthalene in 1 L of acetone.

-

Add K₂CO₃ and iodomethane sequentially.

-

Stir at room temperature for 24 hours.

-

Filter, concentrate the filtrate, and purify via silica gel column chromatography.

The reported yield is 45% , with the major byproduct likely arising from over-alkylation or incomplete separation .

Methoxylation Using Dimethyl Carbonate and Phase-Transfer Catalysis

Reaction Overview

A patent by CN102757322A describes an alternative method using dimethyl carbonate (CAS 616-38-6) as a methylating agent, which reduces toxicity compared to traditional reagents like dimethyl sulfate . This approach employs a phase-transfer catalyst (PTC) to enhance reactivity in a heterogeneous system.

Reaction Conditions

-

Solvent : Dilute NaOH (10–15% aqueous solution)

-

Catalyst : Tetrabutylammonium bromide (TBAB)

-

Temperature : 60–85°C

-

Time : 3–6 hours

-

Molar Ratio : 1-naphthol : dimethyl carbonate : NaOH = 1 : 0.8–1.5 : 0.4–0.8 .

Procedure

-

Dissolve 1-naphthol in dilute NaOH.

-

Add TBAB and dimethyl carbonate dropwise.

-

Heat to 60–85°C and maintain for 3–6 hours.

-

Isolate the product via vacuum distillation.

This method achieves a 95.8% yield , attributed to the efficiency of dimethyl carbonate and the PTC-mediated reaction .

Comparative Analysis of Preparation Methods

Key Parameters

Advantages and Limitations

-

Alkylation Method :

-

Methoxylation Method :

Discussion of Reaction Mechanisms and Optimization Strategies

Mechanistic Insights

-

Alkylation : The hydroxyl group at the 4-position attacks iodomethane in an SN2 mechanism, facilitated by K₂CO₃ deprotonation .

-

Methoxylation : Dimethyl carbonate acts as an electrophile, with TBAB shuttling the methoxide ion between aqueous and organic phases .

Yield Optimization

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1-naphthol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur under various conditions, often involving halogenating agents or other electrophiles.

Major Products Formed:

Oxidation Products: 4,4’-dimethoxy-2,2’-binaphthalenyl-1,1’-diol and 4,4’-dimethoxy-2,2’-binaphthalenylidene-1,1’-dione.

Reduction Products: Reduced forms of the naphthol derivative.

Substitution Products: Various substituted naphthol derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

4-Methoxy-1-naphthol has the molecular formula and a molecular weight of approximately 174.20 g/mol. The compound features a hydroxyl group (-OH) and a methoxy group (-OCH₃) attached to a naphthalene ring, which contributes to its reactivity and potential applications in synthesis and material science .

Pharmaceutical Applications

-

Synthesis of Bioactive Compounds

- This compound serves as a precursor for synthesizing various bioactive compounds. For instance, it has been utilized in the synthesis of 3-(4-hydroxy-1-naphthoxy)lactic acid, which is a metabolite of propranolol, a widely used beta-blocker .

- Moreover, it has been involved in the synthesis of derivatives with antimicrobial properties, showcasing its potential in developing new therapeutic agents .

- Antiviral Research

Material Science Applications

-

Electronic Devices

- The crystal structure of this compound reveals the presence of intermolecular hydrogen bonds and π–π stacking interactions, making it an attractive candidate for electronic device fabrication. These properties enhance charge-carrier mobility, which is crucial for organic semiconductors .

- Comparisons with other naphthol derivatives indicate that the packing efficiency and overlap in solid-state structures can significantly influence their electronic properties .

-

Polymer Chemistry

- The compound can be incorporated into polymer matrices to improve their thermal stability and mechanical properties. Its functional groups can facilitate interactions with polymer chains, enhancing overall material performance.

Food Safety and Biomarker Potential

This compound has been detected in various food products, including black tea and herbs. Its presence may serve as a biomarker for dietary intake, providing insights into food consumption patterns and potential health implications . This aspect underscores the importance of monitoring this compound in food safety assessments.

Research Findings and Case Studies

| Study | Findings | Application |

|---|---|---|

| Synthesis of Antimicrobial Derivatives | Demonstrated antimicrobial activity against various pathogens | Pharmaceutical development |

| Crystal Structure Analysis | Revealed π–π stacking interactions that enhance charge mobility | Organic electronics |

| Detection in Food Products | Identified as a marker in black tea and herbs | Food safety monitoring |

Mechanism of Action

The mechanism of action of 4-Methoxy-1-naphthol involves its interaction with various molecular targets and pathways. In oxidative coupling reactions, the compound undergoes oxidation to form reactive intermediates that facilitate the formation of new carbon-carbon bonds. The presence of electron-donating groups, such as the methoxy group, enhances its reactivity in these processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison with Analogous Naphthols

*Refractive index change in poly(methyl methacrylate) (PMMA) films under UV irradiation.

Key Observations :

- The methoxy group at C4 in 4M1N enhances electron-donating effects, red-shifting its UV absorption compared to 1-naphthol and 2-naphthol .

- 4M1N induces larger refractive index changes in PMMA films due to stronger polarizability from methoxy substitution .

Table 2: Reactivity in Betti and Multicomponent Reactions

| Reaction Type | This compound | 1-Naphthol | 2-Naphthol |

|---|---|---|---|

| Betti Reaction Yield* | 49–81% | 50–85% | 55–88% |

| Chromene Synthesis | Efficient (microwave/thermal routes) | Not reported | Limited efficiency |

Key Observations :

- 4M1N participates in microwave-assisted chromene synthesis (e.g., 2-amino-4H-benzo[h]chromenes) with high regioselectivity due to steric and electronic effects .

- In Betti reactions, methoxy substitution slightly reduces yields compared to unsubstituted naphthols, likely due to steric hindrance .

Table 3: Antibacterial Activity Against Gram-Positive Bacteria

| Compound | WalR Inhibition* | Growth Inhibition (IC₅₀) | Selectivity |

|---|---|---|---|

| This compound | Strong (p < 0.05) | 10–20 µM | High (Gram-positive) |

| 1-Naphthol | None | >100 µM | Low |

| 7-Methoxy-2-naphthol | Weak | 50–100 µM | Moderate |

Key Observations :

- 4M1N (walrycin A) specifically targets the WalR regulon, restoring growth in WalR-deficient strains .

- The methoxy group’s position (C4 vs. C7) critically influences antibacterial specificity and potency .

Nonlinear Optical (NLO) Properties

Table 4: NLO Performance Relative to Urea

Key Observations :

- 4M1N’s methoxy group amplifies intramolecular charge transfer, making it superior for NLO applications compared to unsubstituted naphthols .

Biological Activity

4-Methoxy-1-naphthol (4M1N) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

This compound is an organic compound with the molecular formula . It features a methoxy group attached to the naphthol structure, which contributes to its unique chemical behavior and biological activity. The compound has been studied for its role in various biochemical pathways and its interactions with biological targets.

Antioxidant Properties

4M1N exhibits notable antioxidant activity, which is crucial for mitigating oxidative stress in cells. Research indicates that it can scavenge free radicals effectively, thus protecting cellular components from oxidative damage. This property is particularly relevant in neuroprotection and cardioprotection contexts.

Antimicrobial Activity

Studies have demonstrated that 4M1N possesses antimicrobial properties against various bacterial strains. Its effectiveness has been compared to standard antibacterial agents, showing promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. In vitro studies indicate that 4M1N can reduce the levels of interleukin-1β (IL-1β), suggesting its utility in treating inflammatory conditions .

Antitumor Activity

Recent investigations have highlighted the antitumor potential of 4M1N. It has been observed to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression .

The biological activities of 4M1N can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, 4M1N helps maintain cellular redox balance, which is essential for normal cellular function.

- Cytokine Regulation : The compound's ability to influence cytokine production underlines its role in inflammatory signaling pathways.

- DNA Interaction : Preliminary studies suggest that 4M1N may interact with DNA, potentially affecting gene expression related to cell growth and apoptosis .

Neuroprotective Effects

A study investigating the neuroprotective effects of 4M1N in a rat model of ischemic stroke showed that administration of the compound significantly reduced neuronal damage and improved functional recovery post-injury. This was linked to its antioxidant properties and ability to inhibit inflammatory responses .

Antibacterial Efficacy

In a comparative study on the antibacterial efficacy of various naphthol derivatives, 4M1N was found to outperform several conventional antibiotics against biofilm-forming bacteria, indicating its potential as a novel antimicrobial agent .

Data Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxy-1-naphthol, and how do reaction conditions influence yield?

this compound is synthesized via Friedel-Crafts acylation of 1-methoxynaphthalene using acyl chlorides (e.g., 1-naphthoyl chloride) in the presence of Lewis acids like AlCl₃. However, this method often produces complex mixtures, necessitating optimization of solvents and temperatures. For example, dichloromethane or pyridine improves selectivity in reactions with oxalyl chloride . Alternative routes include demethylation of protected derivatives or Grignard reactions involving 4-methoxynaphthaldehyde .

Q. How is this compound utilized in drug metabolite synthesis?

this compound serves as a precursor for synthesizing 3-(4-hydroxy-1-naphthoxy)lactic acid (4-HO-NLA), a metabolite of propranolol. The process involves demethylation under acidic conditions followed by coupling with lactic acid derivatives. This method mirrors protocols for naphthoxylactic acid (NLA) synthesis, emphasizing controlled pH and temperature to prevent side reactions .

Q. What analytical methods are effective for characterizing this compound and its derivatives?

Techniques like mass spectrometry (MS), thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) are standard for structural elucidation. For catalytic studies, physicochemical characterization of composites (e.g., polystyrene/polyvinyl alcohol blends) employs N₂ physisorption, XRD, SEM-EDX, and TEM to assess crystallinity, surface area, and morphology .

Advanced Research Questions

Q. How do solvent and catalyst design influence selectivity in the catalytic oxidation of this compound?

Au-Ru bimetallic catalysts supported on silica exhibit high conversion (96–99%) and selectivity (52–96%) for binaphthone formation. Solvent polarity plays a critical role: methanol favors dimerization, while nitromethane enhances quinone yields. Microwave-assisted catalyst synthesis (e.g., MW-Au-Ru) improves dispersion and activity compared to deposition methods . XPS and TEM analyses confirm metal-support interactions critical for redox activity .

Q. What mechanistic insights explain the electrochemical oxidation behavior of this compound?

Anodic oxidation in acetonitrile with nucleophiles (e.g., ethanolamine) proceeds via radical intermediates, leading to [3+2] cycloaddition products or dimerization. Copper(II)-ethanolamine complexes mediate one-pot syntheses of naphthooxazoles, with reaction pathways dependent on applied potential and nucleophile concentration. ESR studies suggest single-electron transfer steps initiate radical chain reactions .

Q. How does this compound modulate bacterial two-component systems, and what are its toxicological implications?

As walrycin A, this compound inhibits the WalK/WalR system in Staphylococcus aureus by disrupting autophosphorylation, impairing cell wall biosynthesis. In human hepatocytes, it activates pregnane X receptor (PXR), upregulating CYP3A4 expression, which may alter drug metabolism. Cytotoxicity assays (e.g., MTT) reveal dose-dependent viability loss at >50 µM, necessitating careful evaluation of therapeutic windows .

Q. What strategies improve regioselectivity in Friedel-Crafts acylations involving this compound derivatives?

Blocking the hydroxyl group via methylation or etherification reduces undesired side reactions. For example, 1-methoxynaphthalene reacts selectively at the 4-position with benzoyl chloride under mild conditions. Catalyst screening (e.g., Bi-promoted noble metals) and solvent optimization (e.g., nitromethane) further enhance yields. Computational modeling (DFT) aids in predicting reactive sites and transition states .

Q. Methodological Considerations

Q. How can researchers resolve contradictions in reported catalytic activities for this compound oxidation?

Discrepancies in catalyst performance (e.g., MW-Au-Bi vs. MW-Au-Ru) arise from differences in metal loading, support interactions, and reaction conditions. Systematic studies using design of experiments (DoE) and in situ spectroscopy (e.g., IR) can decouple variables. Reproducibility requires strict control of microwave synthesis parameters (power, duration) and catalyst activation protocols .

Q. What precautions are necessary when handling this compound in photochemical studies?

Due to its photoreactivity, experiments should use UV-adapted glassware and inert atmospheres to prevent unintended dimerization or oxidation. Safety data sheets (SDS) classify it as harmful (H302, H312), mandating PPE (gloves, goggles) and fume hood use. Waste must be neutralized before disposal to avoid aquatic toxicity (H413) .

Properties

IUPAC Name |

4-methoxynaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTGCZBEERTTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058908 | |

| Record name | 1-Naphthalenol, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Methoxy-1-naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

84-85-5 | |

| Record name | 4-Methoxy-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Walrycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenol, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenol, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WALRYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CC5CL28DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxy-1-naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

124 - 126 °C | |

| Record name | 4-Methoxy-1-naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.